Tritungsten nonaoxide

Descripción

. This compound is part of the broader family of tungsten oxides, which are known for their diverse applications in various fields due to their unique chemical and physical properties.

Propiedades

Fórmula molecular |

O9W3 |

|---|---|

Peso molecular |

695.5 g/mol |

Nombre IUPAC |

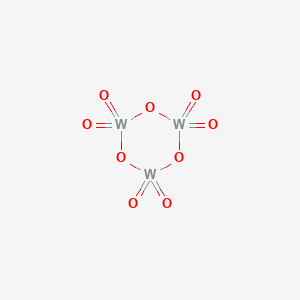

1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide |

InChI |

InChI=1S/9O.3W |

Clave InChI |

QGLKJKCYBOYXKC-UHFFFAOYSA-N |

SMILES |

O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |

SMILES canónico |

O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of nonaoxidotritungsten typically involves the use of precursor materials such as tungsten trioxide (WO3) and tungsten hexachloride (WCl6). One common method involves the reduction of tungsten trioxide in a hydrogen atmosphere at high temperatures. Another method includes the chemical vapor deposition (CVD) technique, where tungsten hexachloride is reacted with oxygen at elevated temperatures to form the desired oxide .

Análisis De Reacciones Químicas

Tritungsten nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be further oxidized to form higher oxides of tungsten. Reduction reactions typically involve the use of hydrogen or other reducing agents to convert it to lower oxidation states. Substitution reactions can occur with halogens or other reactive species, leading to the formation of different tungsten compounds .

Aplicaciones Científicas De Investigación

Tritungsten nonaoxide has a wide range of applications in scientific research In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processesIndustrially, it is used in the production of tungsten carbide and other tungsten-based materials, which are essential in the manufacturing of cutting tools and wear-resistant materials .

Mecanismo De Acción

The mechanism of action of nonaoxidotritungsten involves its ability to interact with various molecular targets through electron transfer processes. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s strong absorption in the UV and near-infrared regions also allows it to be used in photothermal therapy, where it can generate heat upon irradiation, leading to the destruction of targeted cells .

Comparación Con Compuestos Similares

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable material for research and development in multiple fields.

Q & A

Q. What are the established methods for synthesizing tritungsten nonaoxide (WO₃) with high purity for catalytic applications?

- Methodological Answer : Common synthesis methods include:

- Hydrothermal synthesis : Controlled crystallization at elevated temperatures (e.g., 180°C for 24 hours) using sodium tungstate and acid precursors. Adjust pH to influence particle morphology .

- Sol-gel method : Hydrolysis of tungsten alkoxides followed by calcination (e.g., 500°C for 2 hours) to achieve monoclinic WO₃ .

- Precipitation : Addition of HCl to sodium tungstate solutions, followed by annealing to remove impurities.

Key Characterization: Use X-ray diffraction (XRD) to confirm crystallographic phases (e.g., monoclinic vs. hexagonal) and scanning electron microscopy (SEM) for morphology analysis .

Q. How can researchers ensure accurate characterization of WO₃’s crystallographic phases using XRD?

- Methodological Answer :

- Sample Preparation : Ensure homogeneous grinding to avoid preferential orientation.

- Calibration : Use silicon or corundum standards to calibrate equipment.

- Rietveld Refinement : Analyze diffraction patterns with software like GSAS to quantify phase ratios and lattice parameters .

- Cross-Validation : Compare results with reference data from the NIST Chemistry WebBook or peer-reviewed studies .

Q. What are the best practices for conducting a systematic literature review on WO₃’s electronic properties?

- Methodological Answer :

- Database Selection : Use ISI Web of Science, Scopus, and PubMed with keywords like "tungsten trioxide bandgap" or "WO₃ electronic structure."

- Inclusion Criteria : Prioritize studies with detailed experimental protocols (e.g., synthesis conditions, characterization methods).

- Contradiction Analysis : Compare reported bandgap values (2.4–2.8 eV) and identify variables like oxygen vacancies or doping effects .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported bandgap values of WO₃ across studies?

- Methodological Answer :

- Controlled Synthesis : Reproduce studies under identical conditions (e.g., 500°C calcination in air) to isolate variables.

- Characterization Harmonization : Use UV-Vis diffuse reflectance spectroscopy with Tauc plots and ellipsometry for cross-method validation.

- Defect Analysis : Employ X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancies, which alter bandgap measurements .

- Collaborative Validation : Share raw data via repositories to enable peer verification .

Q. What methodologies optimize WO₃-TiO₂ composites for enhanced photocatalytic NOx degradation?

- Methodological Answer :

- Composite Design : Vary WO₃:TiO₂ ratios (e.g., 1:1 to 1:4) via sol-gel or wet impregnation.

- Performance Testing : Use a continuous-flow reactor with simulated sunlight (AM 1.5G) and monitor NOx conversion via chemiluminescence detection .

- Mechanistic Analysis : Conduct transient absorption spectroscopy to study charge-carrier dynamics.

- Table : Comparison of WO₃-TiO₂ Composites

| WO₃:TiO₂ Ratio | Synthesis Method | NOx Degradation Efficiency (%) | Reference |

|---|---|---|---|

| 1:2 | Sol-gel | 78.5 | |

| 1:3 | Impregnation | 82.1 |

Q. How can researchers analyze the impact of oxygen vacancies on WO₃’s electrical conductivity?

- Methodological Answer :

- Defect Engineering : Synthesize WO₃ under reducing atmospheres (e.g., H₂/N₂) to introduce oxygen vacancies.

- Electrical Measurements : Use a four-point probe or Hall effect system to measure conductivity.

- Spectroscopic Validation : Pair XPS for vacancy quantification with electron paramagnetic resonance (EPR) to detect unpaired electrons .

- Computational Modeling : Density functional theory (DFT) simulations to correlate vacancy concentration with band structure changes .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported thermal stability ranges for WO₃?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct experiments under controlled heating rates (e.g., 10°C/min in air) and compare decomposition onset temperatures.

- Phase Purity Check : Use XRD to rule out impurities affecting stability.

- Inter-Lab Collaboration : Replicate experiments across institutions to identify methodological biases .

Ethical and Reporting Standards

- Data Transparency : Deposit raw XRD, XPS, and photocatalytic data in repositories like Zenodo or Figshare .

- Safety Protocols : Follow OSHA HCS guidelines for handling WO₃ powders to minimize inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.